

Application Notes and Protocols: mTRP-2 (180-188) in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	mTRP-2 (180-188)				
Cat. No.:	B15572770	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-related protein 2 (TRP-2), a melanosomal enzyme expressed in normal melanocytes and the majority of melanomas, is a key target in the development of immunotherapies for melanoma.[1][2] The peptide epitope mTRP-2 (180-188), with the amino acid sequence SVYDFFVWL, is an immunodominant, H-2Kb-restricted epitope in mice that is recognized by cytotoxic T lymphocytes (CTLs).[1][3] This recognition makes mTRP-2 (180-188) a valuable tool in preclinical immunotherapy research for melanoma, where it is utilized in cancer vaccines, adoptive T-cell therapies, and for monitoring immune responses.[1][2] These application notes provide an overview of the various applications of mTRP-2 (180-188) and detailed protocols for its use in key immunological assays.

Applications of mTRP-2 (180-188) in Immunotherapy

The **mTRP-2 (180-188)** peptide is a versatile tool for researchers developing and evaluating immunotherapies against melanoma. Its primary applications include:

- Cancer Vaccines: The peptide is a critical component in various vaccine formulations aimed at inducing robust anti-tumor immune responses. These include:
 - Peptide-based vaccines: Often administered with adjuvants to enhance immunogenicity.[2]
 [4]



- DNA and mRNA vaccines: Genetic material encoding the mTRP-2 (180-188) epitope is delivered to generate the antigen in vivo.[1][5]
- Dendritic cell (DC) vaccines: Dendritic cells are loaded with the peptide ex vivo before being administered to induce a targeted T-cell response.
- Adoptive T-cell Therapy: T-cells engineered to express a T-cell receptor (TCR) specific for the mTRP-2 (180-188) epitope can be adoptively transferred to mediate tumor regression.[2]
- Immune Monitoring: The peptide is used to stimulate and detect mTRP-2-specific T-cells in preclinical models, allowing for the evaluation of vaccine efficacy and the monitoring of antitumor immunity.
- Combination Immunotherapies: **mTRP-2 (180-188)** is frequently used in studies evaluating the synergistic effects of vaccines with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1) or cytokine-based therapies.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing **mTRP-2** (180-188) for easy comparison.

Table 1: In Vitro T-Cell Stimulation with mTRP-2 (180-188)

Parameter	Concentration	Cell Type	Assay	Reference
Peptide for T-cell restimulation	1 μg/mL	Splenocytes	Chromium Release Assay	[1]
Peptide for T-cell stimulation	1-20 μg/mL	Splenocytes	3H-thymidine incorporation, ELISA	
Peptide for ELISpot	1 μg/mL	Splenocytes	ELISpot	[8]
Peptide for pulsing target cells	5 μg/mL	293Kb cells	Chromium Release Assay	[9]



Table 2: In Vivo Tumor Models and Efficacy

Treatment	Mouse Strain	Tumor Model	Efficacy	Reference
Plasmid DNA encoding mTRP- 2 + anti-TGF-β	C57BL/6	B16F10 melanoma	50% survival over 50 days	[1]
(R)-DOTAP adjuvanted Trp2 peptide vaccine	C57BL/6	B16F10 melanoma	Significant tumor growth delay	[4]
Lipid nanoparticle mRNA vaccine + anti-PD-1	C57BL/6	B16F10 melanoma	40% complete response rate	[5]
Recombinant adenovirus encoding hTRP- 2	C57BL/6	B16 melanoma lung metastases	Prevention of lung metastases	[9]

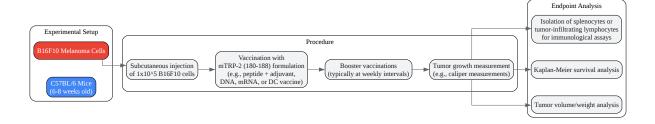
Table 3: MHC Class I Binding Affinity

Peptide	MHC Allele	Assay	IC50	Reference
SVYDFFVWL (mTRP-2 180- 188)	H-2Kb	MHC class I stabilization	~1 µM	[6]
SVYDFFVWL (mTRP-2 180- 188)	HLA-A2.1	Reference peptide binding inhibition	>100 μM	[6]

Experimental ProtocolsIn Vivo Murine Melanoma Model



This protocol describes a common workflow for evaluating the efficacy of an **mTRP-2 (180-188)**-based vaccine in a murine melanoma model.



Click to download full resolution via product page

Caption: General workflow for an in vivo melanoma tumor model.

Methodology:

- Animal Model: Use 6- to 12-week-old female C57BL/6 (H-2Kb) mice.[1]
- Tumor Cell Line: Culture B16F10 melanoma cells in appropriate media.
- Tumor Inoculation: Subcutaneously inject 1 x 10⁵ B16F10 cells into the flank of each mouse.
- Vaccination Schedule:
 - Begin vaccinations on day 3, 10, and 17 post-tumor inoculation.
 - The vaccine formulation can be a peptide emulsified in an adjuvant, a plasmid DNA vaccine, an mRNA-lipid nanoparticle formulation, or peptide-pulsed dendritic cells.



- Tumor Measurement: Measure tumor volume every other day using calipers (Volume = (Length x Width^2)/2).[5]
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study for survival analysis and immunological assays.

IFN-y ELISpot Assay

This protocol details the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify **mTRP-2 (180-188)**-specific, IFN-y-secreting T-cells.



Click to download full resolution via product page

Caption: Workflow for an IFN-y ELISpot assay.

Methodology:

- Plate Coating: Coat a 96-well ELISpot plate with a rat anti-mouse IFN-γ capture antibody (10 μg/mL) and incubate overnight at 4°C.[8]
- Plate Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum.
- Cell Plating: Isolate splenocytes from immunized and control mice and add 2 x 10⁵ cells per well.[5]
- Stimulation: Add mTRP-2 (180-188) peptide to the wells at a final concentration of 1-2
 μg/mL.[5][8] Use an irrelevant peptide and media alone as negative controls.
- Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[5][8]



- Detection:
 - Wash the plate to remove cells.
 - Add a biotinylated anti-mouse IFN-y detection antibody.
 - After washing, add a streptavidin-alkaline phosphatase conjugate.
 - Add the substrate and incubate until spots appear.[5]
- Analysis: Wash and dry the plate, then count the spots using an ELISpot reader.

Chromium (51Cr) Release Cytotoxicity Assay

This protocol outlines the procedure for a standard 6-hour chromium release assay to measure the cytotoxic activity of **mTRP-2** (180-188)-specific CTLs.



Click to download full resolution via product page

Caption: Workflow for a 51Cr release cytotoxicity assay.

Methodology:

- Effector Cell Preparation: Harvest splenocytes from immunized mice and restimulate them in vitro for 5 days with 1 μg/mL of mTRP-2 (180-188) peptide and 10 units/mL of recombinant murine interleukin-2.[1]
- Target Cell Preparation:
 - Use EL-4 cells (a murine lymphoma cell line) as target cells.

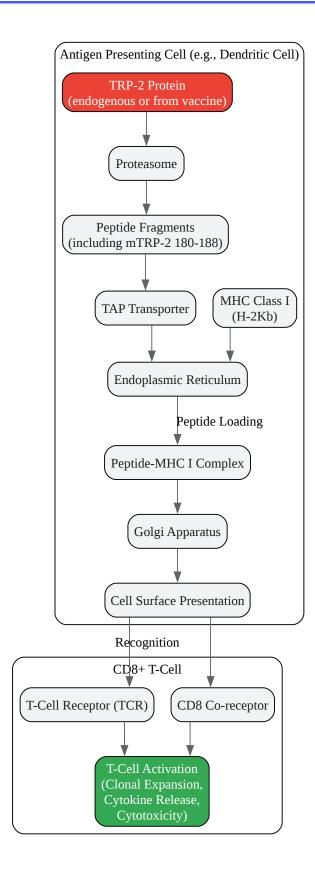


- Pulse one set of EL-4 cells with 1 μg/mL of mTRP-2 (180-188) peptide.
- Leave another set of EL-4 cells unpulsed as a negative control.
- Label both sets of target cells with Na2[51Cr]O4.[6]
- Co-culture: Co-culture the effector cells with the 51Cr-labeled target cells in triplicate at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.
- Incubation: Incubate the plate for 6 hours at 37°C.[1]
- Measurement of 51Cr Release: Harvest the supernatant and measure the amount of 51Cr released using a gamma counter.
- Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: %
 Specific Lysis = 100 x (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)

Signaling and Antigen Presentation Pathway

The following diagram illustrates the general pathway of MHC class I antigen presentation of the mTRP-2 (180-188) peptide, leading to the activation of CD8+ T-cells.





Click to download full resolution via product page

Caption: MHC class I presentation of mTRP-2 (180-188).



This pathway illustrates how the mTRP-2 protein is processed within an antigen-presenting cell, loaded onto an MHC class I molecule (specifically H-2Kb in mice), and presented on the cell surface. This peptide-MHC complex is then recognized by the T-cell receptor of a CD8+ T-cell, leading to T-cell activation and an anti-tumor immune response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Anti-Tumor Efficacy of DC-Based Vaccines Targeting TME-Associated Antigens Is Improved When Combined with a Chemokine-Modulating Regimen and/or Anti-PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: mTRP-2 (180-188) in Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572770#applications-of-mtrp-2-180-188-in-immunotherapy-research]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com